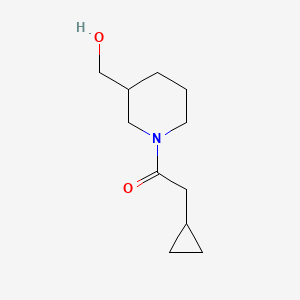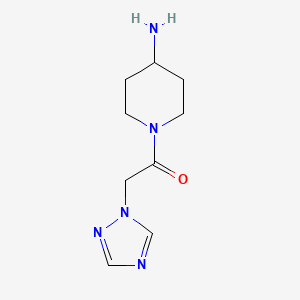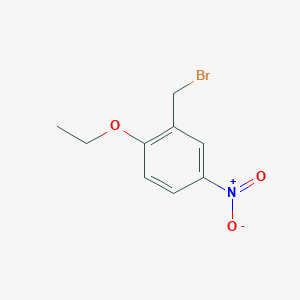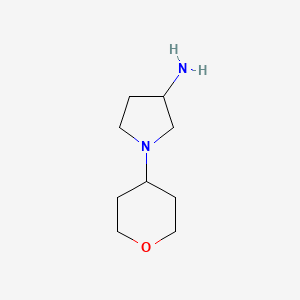
1-(3-Hydroxymethylpiperidin-1-yl)-2-cyclopropylethan-1-on
Übersicht
Beschreibung
“2-Cyclopropyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one” is a chemical compound . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Protodeboronation of pinacol boronic esters is a method used in the synthesis of such compounds .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Protodeboronation of pinacol boronic esters is a method used in the synthesis of such compounds .Wissenschaftliche Forschungsanwendungen
Drogen Synthese
Piperidinderivate, wie 1-(3-Hydroxymethylpiperidin-1-yl)-2-cyclopropylethan-1-on, sind entscheidend bei der Synthese von Pharmazeutika. Sie dienen als wichtige Zwischenprodukte bei der Konstruktion komplexer Arzneimittelmoleküle aufgrund ihrer vielseitigen chemischen Struktur, die verschiedene Substitutionen und Modifikationen ermöglicht . Diese Verbindung kann zur Synthese von Medikamenten mit potenzieller Aktivität gegen neurologische Störungen verwendet werden, da Piperidin-Einheiten in zentralen Nervensystem-Wirkstoffen von Bedeutung sind.
Chemische Forschung
In der chemischen Forschung kann diese Verbindung zur Untersuchung intramolekularer Reaktionen und der Bildung neuer Piperidinderivate eingesetzt werden. Ihre Struktur bietet eine einzigartige Möglichkeit, Cyclisierungs- und Annellierungsreaktionen zu erforschen, die in der organischen Synthese und der Entwicklung neuer synthetischer Methoden grundlegend sind .
Wirkmechanismus
Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Target of Action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . For example, Biperiden, a piperidine derivative, is a muscarinic antagonist that has effects in both the central and peripheral nervous systems .
Mode of Action
The mechanism of action of centrally active anticholinergic drugs such as Biperiden is considered to relate to competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, which then restores the balance .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways depending on their specific structures and functional groups .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can vary widely depending on their specific structures and functional groups .
Result of Action
Piperidine derivatives can have a wide range of effects depending on their specific structures and functional groups .
Action Environment
Environmental factors can significantly influence the action of piperidine derivatives .
Biochemische Analyse
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its efficacy and impact on cells.
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage threshold is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
2-Cyclopropyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one is involved in various metabolic pathways, interacting with specific enzymes and cofactors . These interactions can influence the levels of metabolites and the overall metabolic flux within cells. The compound’s role in these pathways is essential for understanding its broader biochemical impact.
Eigenschaften
IUPAC Name |
2-cyclopropyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-8-10-2-1-5-12(7-10)11(14)6-9-3-4-9/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUOHCXLTOIRID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(Tert-butylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462653.png)
![1-[(5-Chlorothiophen-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462654.png)
![(1-Cyclopropylethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462656.png)

![[5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B1462660.png)
![1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine](/img/structure/B1462663.png)
![2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one](/img/structure/B1462666.png)

![N-[(4-fluorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B1462670.png)
![[1-(Piperidine-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462671.png)

